molecular formula C16H17N3O2 B10907663 (2E)-2-(4-ethoxybenzylidene)-N-phenylhydrazinecarboxamide

(2E)-2-(4-ethoxybenzylidene)-N-phenylhydrazinecarboxamide

Cat. No.: B10907663
M. Wt: 283.32 g/mol
InChI Key: DJHAPWUHRSDCDF-SFQUDFHCSA-N
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Description

2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is an organic compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a hydrazinecarboxamide group attached to a phenyl ring, with an ethoxyphenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 4-ethoxybenzaldehyde with phenylhydrazinecarboxamide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group or the hydrazine moiety.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, it is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Industry: The compound finds applications in the development of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarboxamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The ethoxyphenylmethylidene moiety may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE
  • 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE

Comparison: Compared to its analogs, 2-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE exhibits unique properties due to the presence of the ethoxy group. This substituent can influence the compound’s solubility, reactivity, and binding interactions, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-[(E)-(4-ethoxyphenyl)methylideneamino]-3-phenylurea

InChI

InChI=1S/C16H17N3O2/c1-2-21-15-10-8-13(9-11-15)12-17-19-16(20)18-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,18,19,20)/b17-12+

InChI Key

DJHAPWUHRSDCDF-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)NC2=CC=CC=C2

Origin of Product

United States

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